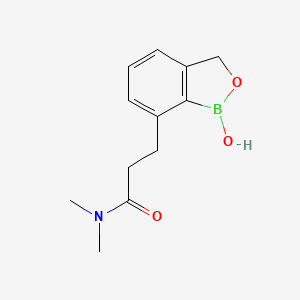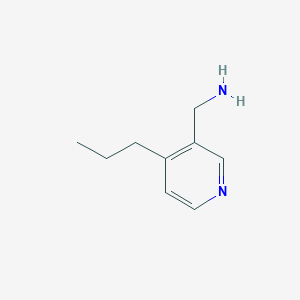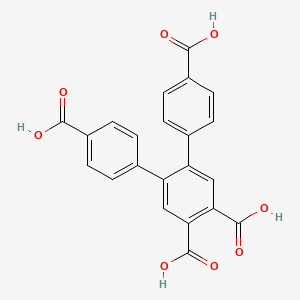
6-Fluoro-5-methylnicotinoyl Chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Fluoro-5-methylnicotinoyl Chloride is a chemical compound that belongs to the class of nicotinoyl chlorides It is characterized by the presence of a fluorine atom at the 6th position and a methyl group at the 5th position on the nicotinoyl ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluoro-5-methylnicotinoyl Chloride typically involves the chlorination of 6-Fluoro-5-methylnicotinic acid. The reaction is carried out using thionyl chloride (SOCl₂) as the chlorinating agent. The reaction conditions usually involve refluxing the mixture at elevated temperatures to ensure complete conversion of the acid to the corresponding acyl chloride.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common to achieve high-quality products.
化学反応の分析
Types of Reactions
6-Fluoro-5-methylnicotinoyl Chloride undergoes various chemical reactions, including:
Nucleophilic Substitution Reactions: The chlorine atom in the acyl chloride group is highly reactive and can be substituted by nucleophiles such as amines, alcohols, and thiols.
Hydrolysis: In the presence of water, the compound can hydrolyze to form 6-Fluoro-5-methylnicotinic acid.
Reduction: The compound can be reduced to form the corresponding alcohol or amine derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines (e.g., aniline) or alcohols (e.g., methanol) are used under mild to moderate conditions.
Hydrolysis: Typically carried out in aqueous acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Major Products Formed
Nucleophilic Substitution: Formation of 6-Fluoro-5-methylnicotinamides or esters.
Hydrolysis: Formation of 6-Fluoro-5-methylnicotinic acid.
Reduction: Formation of 6-Fluoro-5-methylnicotinyl alcohol or amine derivatives.
科学的研究の応用
6-Fluoro-5-methylnicotinoyl Chloride has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting nicotinic receptors.
Material Science: The compound is utilized in the development of advanced materials with specific electronic properties.
Biological Studies: It serves as a precursor for the synthesis of biologically active molecules that can be used in various biochemical assays.
作用機序
The mechanism of action of 6-Fluoro-5-methylnicotinoyl Chloride is primarily based on its reactivity as an acylating agent. It can form covalent bonds with nucleophilic sites in biological molecules, leading to modifications that can alter their function. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles it interacts with.
類似化合物との比較
Similar Compounds
6-Fluoro-5-methylnicotinic Acid: The parent acid from which the chloride is derived.
6-Fluoro-5-methylnicotinamide: A derivative formed through nucleophilic substitution.
6-Fluoro-5-methylnicotinyl Alcohol: A reduction product of the chloride.
Uniqueness
6-Fluoro-5-methylnicotinoyl Chloride is unique due to its high reactivity and versatility in forming various derivatives. Its fluorine and methyl substitutions confer specific electronic properties that can be exploited in different chemical and biological applications.
特性
分子式 |
C7H5ClFNO |
|---|---|
分子量 |
173.57 g/mol |
IUPAC名 |
6-fluoro-5-methylpyridine-3-carbonyl chloride |
InChI |
InChI=1S/C7H5ClFNO/c1-4-2-5(6(8)11)3-10-7(4)9/h2-3H,1H3 |
InChIキー |
ZBVLZWYFZQKUJZ-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CN=C1F)C(=O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


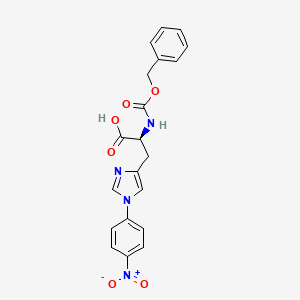

![6-(Trifluoromethyl)imidazo[1,2-b]pyridazine-3-carbaldehyde](/img/structure/B13133388.png)
![tert-Butyl 5-(benzyloxy)-3-methyl-1H-pyrazolo[3,4-b]pyridine-1-carboxylate](/img/structure/B13133399.png)
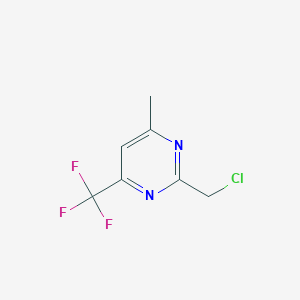
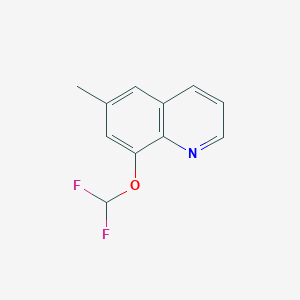



copper](/img/structure/B13133436.png)
